3-Ethyl-1-(methylamino)pentan-2-ol
Description
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-ethyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-7(5-2)8(10)6-9-3/h7-10H,4-6H2,1-3H3 |
InChI Key |
FVKGHVWDFUKTNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CNC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Di-keto compound (Formula B): The di-keto compound used is typically a 2,4-pentanedione derivative where the R3 substituent corresponds to the ethyl group for the target compound.
- Methylamine: Reacts with the di-keto compound to form the ketoenamine intermediate.
Stepwise Synthesis
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| A1 | Formation of ketoenamine (Formula C) from di-keto compound and methylamine | Aqueous alkaline medium (NaOH or KOH), room temperature to 30 °C | Formation of 3-ethyl-4-(methylamino)pent-3-en-2-one |
| A2 | Reduction of ketoenamine to amino alcohol (Formula D) | Use of nickel-aluminium alloy as reducing agent, aqueous alkaline solution, 5–30 °C (preferably 10–15 °C) | Produces 3-ethyl-1-(methylamino)pentan-2-ol as an oil |
| A3 | Isolation of amino alcohol product | Filtration and separation of catalyst | Amino alcohol obtained in high purity |
| B | Optional further conversion to derivatives (e.g., benzoates) | Solvent: toluene or similar; temperature 15–40 °C | Molar ratios and reaction times optimized for yield |
Key Parameters
- Solvent: Water is used in reduction steps; toluene or related solvents in esterification or derivatization.
- Temperature: Controlled between 5 and 40 °C depending on step to optimize selectivity.
- Catalyst: Nickel-aluminium alloy is preferred for reduction due to selectivity and reusability.
- Reaction Time: Varies from 10 minutes to several hours depending on step; typically 45–90 minutes for reduction.
Reaction Mechanism Insights
- The initial condensation reaction between the diketone and methylamine forms a ketoenamine intermediate through nucleophilic attack and tautomerization.
- The ketoenamine is selectively reduced at the carbonyl group by the nickel-aluminium alloy catalyst in an alkaline aqueous medium, preserving the amino functionality and forming the amino alcohol.
- The reduction avoids over-reduction or side reactions due to mild conditions and catalyst specificity.
Summary Table of Preparation Method
| Stage | Reactants | Catalyst/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 3-ethyl-2,4-pentanedione + methylamine | Aqueous NaOH/KOH, RT to 30 °C | 3-ethyl-4-(methylamino)pent-3-en-2-one (ketoenamine) | High conversion |
| 2 | Ketoenamine intermediate | Nickel-aluminium alloy, aqueous alkaline, 10–15 °C, 45–90 min | This compound (amino alcohol) | High purity, oil form |
| 3 | Amino alcohol + aryloxy halide (optional) | Toluene, 25–30 °C, 30–90 min | Derivatives (e.g., benzoates) | Used for further functionalization |
Comparative Analysis of Methods
The described method using diketone precursors and nickel-aluminium alloy reduction is superior in terms of:
- Selectivity: Avoids side reactions common in direct reductive amination.
- Mild Conditions: Operates at moderate temperatures and aqueous media.
- Scalability: Suitable for industrial scale due to catalyst reusability and straightforward isolation.
- Purity: Produces the amino alcohol in high purity as an oil, facilitating downstream processing.
Alternative methods such as direct reductive amination of 3-ethyl-2-pentanone with methylamine and reducing agents like sodium cyanoborohydride or catalytic hydrogenation may be employed but often require more stringent conditions or lead to lower selectivity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-1-(methylamino)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-ethylpentan-2-one or 3-ethylpentanal.
Reduction: Formation of 3-ethylpentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Ethyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethyl-1-(methylamino)pentan-2-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methylamino group may interact with receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds are selected for comparison based on functional group similarity, backbone structure, or substituent variations:
Table 1: Comparative Overview
Structural and Functional Differences
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol Substituent Variation: Replaces the ethyl group in the target compound with a thietane (3-membered sulfur-containing ring) at the amino position. The molecular weight is notably higher (189.32 vs. ~145.25 g/mol) . Applications: Like the target compound, it may serve as a building block in heterocyclic chemistry.
2-Methyl-3-pentanol Functional Group Difference: A tertiary alcohol lacking the amine group. Physical Properties: Lower molecular weight (102.17 g/mol) and higher volatility compared to amino-alcohols. Tertiary alcohols typically exhibit reduced hydrogen bonding capacity, affecting solubility in polar solvents .
Thermodynamic and Reactivity Considerations
- Amino-Alcohols vs. Alcohols: Amino-alcohols like this compound exhibit dual hydrogen-bonding capabilities (N-H and O-H), enhancing solubility in polar solvents compared to simple alcohols like 2-methyl-3-pentanol. However, steric hindrance from the ethyl group may limit accessibility of functional groups in reactions .
- Thietane Influence: The sulfur atom in 3-Methyl-1-(thietan-3-ylamino)pentan-2-ol could participate in coordination chemistry or oxidation reactions, distinguishing it from purely hydrocarbon-substituted analogs .
Research and Application Gaps
- Limited Data: Direct experimental data (e.g., melting/boiling points, synthetic routes) for this compound are absent in the provided evidence. Its discontinued status further complicates access to updated studies .
Biological Activity
3-Ethyl-1-(methylamino)pentan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an ethyl group and a methylamino group, suggests potential interactions with biological systems that warrant detailed exploration. This article presents an in-depth analysis of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is CHNO. The compound is characterized by:
- Hydroxyl Group : Contributes to hydrogen bonding capabilities.
- Methylamino Group : May interact with various receptors or enzymes, modulating their activity.
| Property | Value |
|---|---|
| Molecular Weight | 143.24 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in water |
| pKa | Not specified |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. The methylamino group can modulate receptor activities, potentially influencing neurotransmitter systems or enzyme functions.
Potential Targets:
- Enzymes : May act as an inhibitor or activator depending on the target.
- Receptors : Could interact with neurotransmitter receptors, affecting signaling pathways.
Case Studies and Research Findings
Recent studies have begun to elucidate the biological effects of this compound:
- Antimicrobial Activity : Preliminary research indicates that derivatives of similar structures exhibit antimicrobial properties. For example, compounds containing hydroxyl groups have shown efficacy against various bacteria, including Staphylococcus aureus .
- Neuropharmacological Effects : Investigations into related compounds suggest potential neuroactive properties, possibly linked to modulation of serotonin or dopamine receptors .
- Cytotoxicity Studies : Some studies have explored the cytotoxic effects on cancer cell lines, indicating that structural analogs can inhibit cell proliferation effectively .
Table 2: Summary of Biological Activities
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-Methyl-1-pentanol | Methyl group instead of ethyl | Limited antimicrobial activity |
| 2-Ethyl-1-butanol | Different carbon chain arrangement | Moderate cytotoxicity |
| 3-Ethyl-2-pentanol | Hydroxyl group on a different carbon | Variable antimicrobial effects |
Q & A
Q. What are the primary synthetic routes for 3-ethyl-1-(methylamino)pentan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthesis involves reductive amination of 3-ethylpentan-2-one with methylamine, followed by stereoselective reduction. Key steps:
Ketone Preparation : Oxidize 3-ethylpent-2-ene to 3-ethylpentan-2-one using a Ru-based catalyst under mild conditions (e.g., 80°C, 1 atm O₂) .
Reductive Amination : React the ketone with methylamine in the presence of NaBH₃CN or Pd/C under H₂ pressure (2–5 atm) .
Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) to achieve enantiomeric excess >90% .
Optimization Parameters :
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–100°C | 60°C |
| Pressure (H₂) | 1–10 atm | 3 atm |
| Catalyst Loading | 0.1–5 mol% | 1 mol% |
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR , IR , and HRMS :
- ¹H NMR : Look for signals at δ 1.2–1.5 ppm (ethyl CH₃), δ 2.4–2.8 ppm (methylamino N–CH₃), and δ 3.6–3.8 ppm (alcoholic OH) .
- IR : Confirm hydroxyl (3300–3500 cm⁻¹) and secondary amine (1550–1650 cm⁻¹) stretches .
- HRMS : Calculate exact mass (C₈H₁₉NO: 145.1467 g/mol) with <2 ppm error .
Advanced Research Questions
Q. What computational methods are suitable for modeling the decomposition pathways of this compound under oxidative conditions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map potential energy surfaces for radical decomposition:
Radical Formation : Simulate H-abstraction from the alcohol group to generate pentan-2-ol radicals .
Isomerization Pathways : Track β-scission reactions (e.g., C–C bond cleavage) and compare activation energies (Δ‡G) .
Key Findings :
| Reaction Pathway | Δ‡G (kcal/mol) | Dominant Product |
|---|---|---|
| β-Scission (C2–C3) | 28.5 | 3-Ethylpropanal |
| Isomerization | 32.1 | Cyclic ether |
Q. How do solvent polarity and temperature affect the enantiomeric excess (ee) of this compound in asymmetric syntheses?
- Methodological Answer : Conduct kinetic resolution studies using chiral HPLC (Chiralpak IA column):
- Solvent Screening : Test polar (MeCN/H₂O) vs. nonpolar (hexane/i-PrOH) systems.
- Temperature Gradients : Analyze ee at 10°C, 25°C, and 40°C.
Data Example :
| Solvent | Temp (°C) | ee (%) |
|---|---|---|
| Hexane/i-PrOH | 25 | 92 |
| MeCN/H₂O | 25 | 85 |
| Hexane/i-PrOH | 10 | 95 |
Data Contradiction Analysis
Q. Conflicting reports exist on the thermal stability of this compound. How can these discrepancies be resolved?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and DSC under controlled atmospheres:
TGA : Measure mass loss at 1°C/min increments (25–300°C).
DSC : Identify endothermic (decomposition) vs. exothermic (oxidation) events .
Hypothesis Testing :
- Contamination : Trace metals (e.g., Pd from synthesis) may catalyze degradation. Use ICP-MS to quantify residuals .
- Atmospheric Effects : Compare stability under N₂ vs. O₂; oxidative environments lower decomposition onset by ~20°C .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow NIOSH/ECHA guidelines for secondary amines and alcohols:
- PPE : Nitrile gloves, OV/AG/P99 respirator for vapor exposure >10 ppm .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .
Ecological Impact Assessment
Q. What methodologies assess the ecotoxicity of this compound in aquatic systems?
- Methodological Answer : Use OECD Test Guidelines :
- Daphnia magna Acute Toxicity (OECD 202) : 48h EC₅₀ determination.
- Algal Growth Inhibition (OECD 201) : Measure Chl-a reduction in Raphidocelis subcapitata .
Preliminary Data :
| Organism | EC₅₀ (mg/L) | Classification |
|---|---|---|
| Daphnia magna | 12.3 | Harmful (ECHA Category 3) |
| R. subcapitata | 8.7 | Toxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
